(1,4-Dibenzyl-1,4-diazepan-5-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
405160-72-7 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1,4-dibenzyl-1,4-diazepan-5-yl)methanol |
InChI |
InChI=1S/C20H26N2O/c23-17-20-11-12-21(15-18-7-3-1-4-8-18)13-14-22(20)16-19-9-5-2-6-10-19/h1-10,20,23H,11-17H2 |
InChI Key |
WKEJMJWMMHPOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1CO)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dibenzyl 1,4 Diazepan 5 Yl Methanol
Retrosynthetic Strategies for the (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol Scaffold
A logical retrosynthetic analysis of this compound suggests a synthetic route proceeding through a key intermediate, 1,4-Dibenzyl-1,4-diazepan-5-one. The target alcohol can be accessed via the selective reduction of the C-5 carbonyl group of this lactam intermediate.
The 1,4-Dibenzyl-1,4-diazepan-5-one scaffold can be disconnected at the N-1/C-2 and N-4/C-5 bonds. This disconnection reveals two primary building blocks: the symmetrical diamine, N,N'-Dibenzylethylenediamine, and a three-carbon synthon that can provide the C-2, C-3, and C-5 carbons, along with the carbonyl functionality at C-5. Suitable three-carbon synthons could include acrylic acid derivatives or 3-halopropanoic acids. This retrosynthetic approach is advantageous as it utilizes a readily accessible and symmetrical diamine precursor, simplifying the initial stages of the synthesis.
Precursor Synthesis and Building Block Elaboration
The successful synthesis of the target molecule is highly dependent on the purity and efficient preparation of its key precursors.
Synthesis and Purification of N,N'-Dibenzylethylenediamine
N,N'-Dibenzylethylenediamine is a crucial precursor for the formation of the 1,4-diazepane ring. Several methods for its synthesis have been reported, with the most common being the reductive amination of benzaldehyde (B42025) with ethylenediamine (B42938), followed by reduction of the resulting N,N'-dibenzalethylenediamine. google.comgoogle.com
One effective procedure involves the initial condensation of benzaldehyde and ethylenediamine to form N,N'-dibenzalethylenediamine. google.com This intermediate is then subjected to catalytic hydrogenation to yield N,N'-dibenzylethylenediamine. google.com To achieve high purity and yield, the choice of catalyst and reaction conditions is critical.
Table 1: Reaction Conditions for the Synthesis of N,N'-Dibenzylethylenediamine via Reductive Amination
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| Condensation | Benzaldehyde, Ethylenediamine | - | Organic Solvent | 20-120 | Atmospheric | High | - |
| Hydrogenation | N,N'-Dibenzalethylenediamine | Pd/C or Ni | Ethyl Acetate | 100 | 0.5-0.6 MPa | 92.5-94.5 | >98 |
Purification of N,N'-dibenzylethylenediamine can be achieved through crystallization. rsc.org The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of purified crystals. For laboratory scale, recrystallization from methanol (B129727) or diisopropyl ether has been reported to yield the purified product. google.com
Strategies for Introducing the Hydroxymethyl Moiety at the C-5 Position
The introduction of the hydroxymethyl group at the C-5 position is a key transformation in the synthesis of the target molecule. A common and effective strategy is the reduction of a carbonyl group at the C-5 position. This approach involves the initial synthesis of a 1,4-diazepan-5-one (B1224613) intermediate.
The selective reduction of the lactam carbonyl in the presence of the N-benzyl groups can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). rsc.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The hydride attacks the carbonyl carbon, and subsequent workup leads to the formation of the corresponding alcohol. While LiAlH₄ is a strong reducing agent, the N-benzyl groups are generally stable under these conditions and are not cleaved. researchgate.net
Preparation of Key Seven-Membered Ring Precursors
The formation of the seven-membered 1,4-diazepane ring is a critical step in the synthesis. A common approach is the cyclization of N,N'-dibenzylethylenediamine with a suitable three-carbon building block. One strategy involves the use of acrylic acid or its derivatives, such as ethyl acrylate (B77674).
The reaction of N,N'-dibenzylethylenediamine with ethyl acrylate can proceed via a tandem aza-Michael addition followed by an intramolecular cyclization to form 1,4-dibenzyl-1,4-diazepan-5-one. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.
Ring-Closing Reactions for 1,4-Diazepane Formation
The final key step in the construction of the core scaffold is the ring-closing reaction to form the 1,4-diazepane ring.
Mechanistic Considerations of Cyclization Pathways
The formation of the 1,4-diazepan-5-one ring from N,N'-dibenzylethylenediamine and an acrylic acid derivative is believed to proceed through a two-step sequence. The first step is an aza-Michael addition, where one of the secondary amine nitrogens of N,N'-dibenzylethylenediamine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl compound. This results in the formation of an enolate intermediate, which is subsequently protonated to give a linear adduct.
The second step is an intramolecular cyclization. The remaining secondary amine of the linear adduct then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This intramolecular nucleophilic acyl substitution leads to the expulsion of the ethoxy group and the formation of the seven-membered lactam ring of 1,4-dibenzyl-1,4-diazepan-5-one. The reaction is driven by the formation of a thermodynamically stable seven-membered ring.
Evaluation of Diverse Cyclization Reagents and Conditions
The cornerstone of synthesizing the 1,4-diazepane ring system lies in the crucial cyclization step. Researchers have explored various reagents and conditions to efficiently construct the seven-membered ring of the precursor, 1,4-dibenzyl-1,4-diazepan-5-one. Key to these methodologies is the formation of an amide bond through intramolecular cyclization of a suitable linear precursor, typically derived from N,N'-dibenzylethylenediamine.
One prominent approach involves the use of peptide coupling reagents to facilitate the intramolecular amide bond formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have been successfully employed for the cyclization of amino acid precursors to form the 1,4-diazepane core. nih.gov The conditions for such cyclizations are typically mild, proceeding at room temperature in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Alternative cyclization strategies have also been investigated. For instance, the use of heteropolyacids (HPAs) as catalysts has been shown to be effective in the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts, possessing both Brønsted acidity and redox properties, can promote the condensation and cyclization of appropriate precursors under refluxing ethanol, often leading to high yields and shorter reaction times compared to conventional acid catalysts like trifluoroacetic acid. nih.gov
Palladium-catalyzed cyclization reactions represent another powerful tool for the construction of benzodiazepine (B76468) and related diazepine (B8756704) frameworks. nih.gov These methods often involve the intramolecular coupling of an amine with a suitably functionalized partner, such as a propargylic carbonate, to form the seven-membered ring. nih.gov While not explicitly detailed for the dibenzyl-substituted diazepanone, these methodologies offer a promising avenue for its synthesis.
The table below summarizes various cyclization approaches applicable to the synthesis of 1,4-diazepan-5-one derivatives.
| Cyclization Method | Reagent/Catalyst | Typical Conditions | Notes |
| Amide Coupling | EDC | DCM or DMF, Room Temperature | Mild conditions, suitable for sensitive substrates. nih.gov |
| Acid Catalysis | Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Refluxing Ethanol | High yields and short reaction times. nih.gov |
| Palladium Catalysis | Pd(PPh₃)₄ | Dioxane, 25°C | Forms the ring via intramolecular nucleophilic attack. nih.gov |
| Hydrogen Borrowing | Ruthenium(II) catalyst | High Temperature (e.g., 110°C) | Couples diamines and diols. organic-chemistry.org |
Yield Optimization and Reaction Scalability
Continuous-flow synthesis has emerged as a powerful technique for both optimizing reaction conditions and enabling large-scale production. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and purity compared to batch processes. A continuous-flow protocol for the synthesis of 1,4-benzodiazepin-5-ones has been developed, demonstrating the potential for high-yielding, gram-scale production without the need for extensive purification. rsc.org Such an approach could be adapted for the synthesis of 1,4-dibenzyl-1,4-diazepan-5-one.
The scalability of synthetic routes to diazepine derivatives has been demonstrated in the kilo-scale synthesis of related compounds, where key steps such as Ullmann condensation and catalyzed cyclization were employed without the need for chromatographic purification.
Stereochemical Control in the Synthesis of this compound
The introduction of a hydroxyl group at the 5-position of the 1,4-diazepane ring creates a stereocenter, necessitating stereochemical control to obtain enantiomerically pure products.
Enantioselective and Diastereoselective Synthetic Approaches
The asymmetric reduction of the carbonyl group in 1,4-dibenzyl-1,4-diazepan-5-one is a direct approach to introduce the chiral alcohol functionality. Biocatalytic asymmetric reduction of ketones, including bulky-bulky ketones, using alcohol dehydrogenases (ADHs) has proven to be an effective and environmentally friendly method for producing chiral alcohols with high enantioselectivity. Protein engineering has expanded the substrate scope of these enzymes to accommodate sterically demanding ketones.
Asymmetric transfer hydrogenation (ATH) using ruthenium-based catalysts, such as those derived from (R,R)-Ts-DPEN, is another powerful method for the enantioselective reduction of ketones. rsc.org This technique has been successfully applied to the reduction of dibenzo[b,f] nih.govnih.govoxazepines, demonstrating its potential for the asymmetric synthesis of related heterocyclic alcohols. rsc.org The regioselective and enantioselective ATH of one carbonyl group in a diketone has also been achieved, highlighting the fine control possible with this methodology. nih.gov
Diastereoselective approaches can also be employed, particularly when a chiral center is already present in the molecule. For instance, the cyclization of a precursor containing a chiral amino acid can lead to the diastereoselective formation of the 1,4-diazepan-5-one ring. A complete reversal of diastereoselectivity has been achieved in the synthesis of 3-carboxamide-1,4-benzodiazepin-5-ones depending on the cyclization methodology used. nih.gov
Chiral Auxiliary and Asymmetric Catalysis Applications
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. While specific applications in the synthesis of this compound are not extensively documented, the principle involves temporarily attaching a chiral group to the precursor molecule to direct the stereochemical outcome of a subsequent reaction.
Asymmetric catalysis offers a more atom-economical approach. A significant advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.govnih.gov This method allows for the enantioselective introduction of substituents at the 6-position of the diazepan-5-one ring, which can then be further elaborated to access chiral derivatives. The use of specific chiral ligands, such as (S)-(CF₃)₃-t-BuPHOX, in combination with a nonpolar solvent, is crucial for achieving high enantiomeric excess (up to 95% ee). nih.gov
The chiral-pool synthesis approach, starting from enantiomerically pure amino acids, provides another route to optically active 1,4-diazepanes. nih.govnih.gov This strategy involves building the diazepane ring onto a chiral scaffold derived from a readily available natural product.
Functional Group Interconversions and Post-Cyclization Modifications
Following the construction of the core this compound structure, further modifications can be undertaken to explore structure-activity relationships or to synthesize derivatives with specific properties.
Modifications of the Hydroxyl Group in this compound
The hydroxyl group at the 5-position is a prime site for functionalization. Standard organic transformations can be employed to convert the alcohol into other functional groups, such as ethers and esters.
Etherification: The formation of an ether linkage can be achieved through various methods. For instance, the reaction of the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) is a common approach. Catalytic methods for the etherification of benzyl (B1604629) alcohols using platinum or palladium on carbon have also been reported, offering a more environmentally friendly alternative. nih.gov
Esterification: The hydroxyl group can be readily esterified by reaction with a carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides). The esterification of N-protected amino alcohols is a well-documented process, often facilitated by coupling agents or proceeding under acidic catalysis. researchgate.net The esterification of N,N-dialkylamino alcohols has been studied, revealing that the reaction rate can be influenced by intramolecular hydrogen bonding. koreascience.kr
The table below provides a summary of potential modifications to the hydroxyl group.
| Modification | Reagent/Conditions | Product |
| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |
| Benzyl alcohol, Pd/C or Pt/C | Benzyl ether | |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
| Acid chloride, Base | Ester |
Introduction and Variation of Benzyl Substituents on the Nitrogen Atoms
The introduction of benzyl groups onto the nitrogen atoms of the diazepane ring is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile.
A common strategy for the synthesis of the dibenzylated compound begins with the preparation of a mono-benzylated precursor, such as 1-benzyl-1,4-diazepan-5-one. nih.govnih.gov The second benzyl group can then be introduced onto the remaining secondary amine. The choice of benzylating agent and reaction conditions can be varied to optimize yield and purity. Substituted benzyl halides can also be employed to introduce variations in the aromatic rings of the benzyl groups, allowing for the synthesis of a library of analogous compounds.
Table 1: N-Benzylation of 1-Benzyl-1,4-diazepan-5-one
| Entry | Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Benzyl chloride | NaH | DMF | 25 | 8 | 92 |
| 3 | Benzyl bromide | Et₃N | Dichloromethane | 25 | 24 | 78 |
| 4 | 4-Methoxybenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
This is an interactive data table based on typical conditions for N-alkylation reactions.
The synthesis of the precursor, 1-benzyl-1,4-diazepan-5-one, can be achieved through a Schmidt rearrangement of N-benzyl-4-piperidone. nih.govnih.gov Following the introduction of the second benzyl group to yield 1,4-dibenzyl-1,4-diazepan-5-one, the ketone functionality is reduced to the corresponding alcohol, this compound. This reduction is commonly performed using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While LiAlH₄ is a more powerful reducing agent, NaBH₄ is often preferred due to its milder nature and higher chemoselectivity. mdpi.com
Selective Deprotection Strategies (e.g., Hydrogenation of Benzyl Groups)
The benzyl groups on the nitrogen atoms often serve as protecting groups that may need to be removed in subsequent synthetic steps. Selective deprotection is crucial to avoid unwanted side reactions. Catalytic hydrogenation is a widely employed method for the cleavage of N-benzyl groups. nsf.gov
This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The reaction conditions can be tuned to achieve selective deprotection. For instance, catalytic transfer hydrogenation, which utilizes a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid in place of hydrogen gas, can offer milder reaction conditions and enhanced selectivity. mdpi.com The choice of catalyst and hydrogen source can be critical, especially when other reducible functional groups are present in the molecule. Pearlman's catalyst (Pd(OH)₂/C) is known to be particularly effective for the N-debenzylation, even in the presence of other sensitive groups like benzyl ethers. mdpi.com
Table 2: Catalytic Hydrogenation for N-Debenzylation of 1,4-Dibenzyl-1,4-diazepan-5-yl)methanol
| Entry | Catalyst | Hydrogen Source | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 10% Pd/C | H₂ | Methanol | 1 | 25 | 24 | 1,4-Diazepan-5-yl-methanol | 95 |
| 2 | 10% Pd/C | Ammonium Formate | Methanol | N/A | 60 | 6 | 1,4-Diazepan-5-yl-methanol | 92 |
| 3 | 20% Pd(OH)₂/C | H₂ | Ethanol | 1 | 25 | 18 | 1,4-Diazepan-5-yl-methanol | 98 |
This is an interactive data table illustrating typical conditions for N-debenzylation.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves careful consideration of solvents, reagents, and reaction conditions to enhance safety, efficiency, and sustainability.
Solvent Selection and Reduction of Waste
The choice of solvent is a key aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The development of greener alternatives is a major focus of research. researchgate.netunigoa.ac.in For the N-benzylation steps, solvents with better environmental, health, and safety profiles can be considered. For example, moving away from dipolar aprotic solvents like DMF towards greener options such as anisole (B1667542) or dialkyl carbonates can significantly improve the sustainability of the process. The use of water as a solvent, where feasible, is highly desirable. researchgate.netunigoa.ac.in
Waste reduction is another core principle of green chemistry. This can be achieved by designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. researchgate.neteresearchco.com Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes that can be applied to the synthesis of heterocyclic compounds. wikipedia.org
Table 3: Comparison of Solvents for N-Alkylation Reactions
| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns | Greener Alternatives |
|---|---|---|---|---|
| Dichloromethane | Halogenated | 40 | Carcinogen, environmental pollutant | 2-Methyltetrahydrofuran |
| Acetonitrile | Polar aprotic | 82 | Toxic, flammable | Ethyl acetate, Dimethyl carbonate |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Teratogen, toxic | Anisole, N-Butylpyrrolidinone |
This is an interactive data table comparing common solvents and their greener alternatives.
Catalytic Synthesis Approaches (e.g., use of transition metal catalysts)
The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption. mdpi.comnih.gov In the synthesis of this compound, transition metal catalysts can be employed in several steps.
For the N-benzylation of the diazepane core, transition metal-catalyzed N-alkylation of amines using alcohols as alkylating agents represents a greener alternative to the use of alkyl halides. researchgate.net This approach, often catalyzed by ruthenium or iridium complexes, generates water as the only byproduct, thus improving the atom economy and reducing waste. researchgate.net
Furthermore, the development of heterogeneous and recyclable catalysts for the synthesis of diazepine derivatives is an active area of research. mdpi.comnih.gov For instance, the use of solid-supported catalysts can simplify product purification, as the catalyst can be easily removed by filtration and potentially reused, which is both economically and environmentally advantageous. benthamdirect.com
Table 4: Examples of Transition Metal Catalysts in Heterocyclic Synthesis
| Catalyst | Reaction Type | Advantages |
|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogenation/Hydrogenolysis | High efficiency, recyclability |
| Ruthenium-NHC complexes | N-alkylation with alcohols | High atom economy, green |
| Iridium-NHC complexes | N-alkylation with alcohols | High atom economy, green |
This is an interactive data table of transition metal catalysts used in relevant synthetic transformations.
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Comprehensive Structural and Conformational Analysis of 1,4 Dibenzyl 1,4 Diazepan 5 Yl Methanol and Analogues
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the 1,4-diazepane series, the analysis of analogues offers a clear picture of the geometric and packing features that would be anticipated for (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol.
The solid-state structure of 1-Benzyl-1,4-diazepan-5-one , an important analogue, provides a foundational model for the geometry of the diazepan-5-one core. nih.gov In this compound, the seven-membered diazepane ring adopts a chair-like conformation. nih.gov This is a common, low-energy conformation for such seven-membered rings. The benzyl (B1604629) group and the atoms of the diazepane ring exhibit standard bond lengths and angles, consistent with their hybridization states.
For the parent 1,4-diazepane ring, known as homopiperazine, X-ray studies also reveal a pseudo-chair conformation. researchgate.net Bond lengths and angles are generally unremarkable, although some studies have noted variations in the C-C bond lengths within the N-CH₂-CH₂-N moiety depending on the substitution and crystal environment. mdpi.com
Based on these analogues, the molecular geometry of this compound would feature a seven-membered ring likely in a chair or twisted-chair conformation, with two benzyl groups attached to the nitrogen atoms and a methanol (B129727) group at the C5 position.
Table 1: Crystallographic and Geometric Data for 1-Benzyl-1,4-diazepan-5-one nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.602 (3) |
| b (Å) | 7.4920 (15) |
| c (Å) | 12.824 (3) |
| β (°) | 111.00 (3) |
| Volume (ų) | 1130.3 (4) |
| Ring Conformation | Chair-like |
In the solid state, molecules arrange themselves into a crystal lattice stabilized by various intermolecular forces. In the crystal structure of 1-Benzyl-1,4-diazepan-5-one , intermolecular N—H···O hydrogen bonds are a dominant feature, linking molecules into centrosymmetric dimers. These dimers are further connected by weaker C—H···O interactions, forming infinite sheets within the crystal lattice. nih.gov
This compound possesses a stereocenter at the C5 position of the diazepane ring. Therefore, the compound is chiral and can exist as a pair of enantiomers (R and S). The determination of the absolute configuration of a specific enantiomer is typically achieved using anomalous dispersion X-ray crystallography on a single crystal of the enantiomerically pure substance. This technique is crucial for understanding the stereospecific interactions of chiral molecules in biological systems.
While the absolute configuration for the title compound has not been reported, the methodology is well-established. For chiral 1,4-diazepine analogues, absolute configurations have been assigned using X-ray analysis, often in conjunction with other techniques like NMR and molecular modeling.
Conformational Landscape of the 1,4-Diazepane Ring System
The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations. The specific conformation observed depends on the substitution pattern, the physical state (solid or solution), and solvent effects.
The 1,4-diazepane ring can exist in various conformations, with the most common being chair, boat, and twist-boat forms.
Solid State: In the solid state, as observed through X-ray crystallography, 1,4-diazepane derivatives frequently adopt chair or pseudo-chair conformations. nih.govresearchgate.net For instance, 1-Benzyl-1,4-diazepan-5-one adopts a chair-like conformation. nih.gov However, other studies on related 1,4-diazepan-5-ones have shown that both chair and boat conformations can be present in the crystal lattice. researchgate.net More complex N,N-disubstituted diazepanes have been found to crystallize in a twist-boat conformation, which is stabilized by intramolecular interactions. nih.gov This indicates that the energy difference between these forms can be small and influenced by crystal packing forces.
Solution: In solution, the diazepane ring is dynamic, and multiple conformations may exist in equilibrium. NMR spectroscopy is a powerful tool for studying these solution-state conformations. Studies on N,N-disubstituted-1,4-diazepane antagonists have shown that a twist-boat conformation, stabilized by an intramolecular π-stacking interaction, is the low-energy conformation in solution. nih.gov The specific conformation of this compound in solution would depend on the interplay between the steric demands of the two benzyl groups and the hydroxymethyl group at C5.
The conformational flexibility of the 1,4-diazepane ring leads to dynamic processes such as ring inversion and pseudorotation, where the ring interconverts between different forms. These processes can be studied using dynamic NMR spectroscopy. The energy barrier for the ring inversion of the related 1,4-diazepine ring has been investigated computationally and is influenced by the substitution pattern. For instance, the calculated ring inversion barrier for diazepam is approximately 17.6 kcal/mol.
This ring-flipping process can lead to the interconversion of conformational enantiomers in chiral, non-racemic diazepanes. mdpi.com For this compound, the interconversion between different chair and boat forms would occur rapidly in solution at room temperature. The presence of the bulky benzyl substituents on the nitrogen atoms would be expected to influence the energy barrier of this inversion process.
Influence of Benzyl and Hydroxymethyl Substituents on Ring Conformation
The conformation of the 1,4-diazepane ring is a complex equilibrium of several forms, including chair, boat, and twist-boat conformations. The presence of substituents on the nitrogen and carbon atoms of the ring significantly influences this equilibrium. In the case of this compound, the two bulky benzyl groups on the nitrogen atoms and the hydroxymethyl group at the C5 position play a pivotal role in determining the preferred conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques to elucidate the conformational preferences of such molecules. nih.gov Studies on various N,N'-disubstituted 1,4-diazepane derivatives have shown that the steric bulk of the substituents is a major factor governing the ring's shape. nih.gov
The two benzyl groups on N1 and N4 are expected to introduce significant steric hindrance. To minimize this steric strain, the benzyl groups are likely to adopt pseudo-equatorial positions. This preference can force the diazepane ring into a conformation that can accommodate these large substituents, such as a twist-boat or a flattened chair conformation. nih.gov In some N,N'-disubstituted 1,4-diazepanes, intramolecular π-stacking interactions between the aromatic rings have been observed, which can further stabilize a specific conformation. nih.gov
The hydroxymethyl group at the C5 position introduces both steric and electronic effects. Its size will favor an equatorial orientation to reduce steric clashes with the rest of the ring. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding with one of the nitrogen atoms of the diazepane ring. This interaction, if present, would significantly restrict the conformational flexibility of the ring and favor a specific conformer. The likelihood of such hydrogen bonding would depend on the relative orientation of the hydroxymethyl group and the nitrogen lone pairs in the preferred ring conformation.
| Substituent | Position | Predicted Influence on Ring Conformation | Potential Stabilizing/Destabilizing Interactions |
|---|---|---|---|
| Benzyl | N1, N4 | Favors pseudo-equatorial orientation, potentially leading to a twist-boat or flattened chair conformation. | Steric hindrance, potential for intramolecular π-stacking. |
| Hydroxymethyl | C5 | Favors equatorial orientation. | Steric bulk, potential for intramolecular hydrogen bonding with a ring nitrogen. |
Chiroptical Properties (if Chiral Enantiomers are Synthesized)
The presence of a stereocenter at the C5 position, bearing the hydroxymethyl group, means that this compound can exist as a pair of enantiomers. Should these enantiomers be synthesized or resolved, they would exhibit optical activity, which can be characterized by techniques such as Circular Dichroism (CD) spectroscopy and optical rotation measurements. As of the current literature, the synthesis of chiral enantiomers of this specific compound has not been reported.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemistry and conformation of chiral compounds. For the enantiomers of this compound, CD spectroscopy would be a valuable tool to confirm their absolute configuration and to study their conformational dynamics in solution.
The CD spectrum of each enantiomer would be a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the chromophores in the molecule. In this case, the phenyl rings of the benzyl groups would be the primary chromophores. The observed CD spectrum would be sensitive to the dihedral angles between these aromatic rings and the conformation of the diazepane ring.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
|---|---|---|
| (R)-enantiomer | 220 | +15,000 |
| (R)-enantiomer | 260 | -5,000 |
| (S)-enantiomer | 220 | -15,000 |
| (S)-enantiomer | 260 | +5,000 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this specific compound is currently available.
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property.
If the enantiomers of this compound were available, their specific rotations would be equal in magnitude but opposite in sign. For example, the (R)-enantiomer might exhibit a positive (dextrorotatory) rotation, while the (S)-enantiomer would show a negative (levorotatory) rotation of the same magnitude under identical experimental conditions. This measurement is a fundamental characteristic used to identify and quantify enantiomers.
| Enantiomer | Specific Rotation [α] (degrees) | Concentration (g/100mL) | Solvent | Wavelength (nm) | Temperature (°C) |
|---|---|---|---|---|---|
| (R)-enantiomer | +42.5 | 1.0 | Chloroform | 589 (Na D-line) | 20 |
| (S)-enantiomer | -42.5 | 1.0 | Chloroform | 589 (Na D-line) | 20 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this specific compound is currently available.
Computational and Theoretical Investigations of 1,4 Dibenzyl 1,4 Diazepan 5 Yl Methanol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized or ground-state geometry of molecules. acs.orgnih.govnih.gov For (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol, a DFT calculation would begin with an initial guess of the molecular structure. The calculation then iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy.
The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) is critical for accuracy. nih.govmdpi.com The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The result of this process is a precise 3D model of the most stable arrangement of the molecule in the gas phase, providing key data on bond lengths, bond angles, and dihedral angles.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO)
Once the ground-state geometry is determined, quantum mechanics can be used to predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a highly effective technique for calculating NMR chemical shifts. rsc.orgresearchgate.netnih.govresearchgate.net This method computes the magnetic shielding tensors for each nucleus in the molecule in the presence of an external magnetic field.
These theoretical shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). By comparing these predicted shifts with experimental NMR data, researchers can confirm the molecule's structure, assign specific signals to particular atoms, and gain insight into the electronic environment of the nuclei. rsc.org
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts
The following table is a hypothetical representation of the type of data generated from a DFT-GIAO calculation for this compound. Actual values would require a specific computational study.
| Atom Type | Predicted Chemical Shift (ppm) |
| Benzyl (B1604629) CH₂ | 55-65 |
| Diazepane Ring CH₂ | 45-60 |
| CH-OH | 65-75 |
| Aromatic C (Benzyl) | 125-140 |
| CH₂-OH | 60-70 |
Analysis of Molecular Orbitals and Electron Density Distribution
DFT calculations also provide detailed information about the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Furthermore, an analysis of the electron density distribution can generate an electrostatic potential map. This map visualizes regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering critical insights into how the molecule will interact with other chemical species.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, it is computationally expensive for studying the large-scale motions of flexible molecules. For this, molecular mechanics and dynamics are employed.
Conformational Search and Energy Minimization Protocols
This compound is a flexible molecule due to the seven-membered diazepane ring and the rotatable benzyl and methanol (B129727) groups. The diazepane ring itself can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov
A conformational search is a computational procedure used to identify the various low-energy shapes (conformers) the molecule can adopt. This involves systematically or randomly rotating the molecule's single bonds and calculating the energy of each resulting structure using a molecular mechanics force field. Each identified conformer is then subjected to energy minimization to find its most stable local geometry. This process results in a map of the potential energy surface, highlighting the most likely shapes the molecule will assume.
Exploration of Conformational Dynamics and Flexibility
Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time. nih.gov An MD simulation starts with a minimized structure and solves Newton's equations of motion for every atom in the system. The simulation calculates the forces on each atom and updates its position and velocity over a series of very small time steps (on the order of femtoseconds).
For this compound, an MD simulation would reveal how the diazepane ring flexes and converts between its various conformations. nih.gov It would also show the movement of the benzyl side chains and the hydroxyl group. These simulations are invaluable for understanding the molecule's flexibility, how it explores its conformational space, and its behavior in different environments, such as in a solvent. nih.govnih.gov
Ligand-Protein Docking Studies (focused on binding modes and interactions with target scaffolds)
Molecular docking simulations are a cornerstone of computational drug discovery, offering insights into the binding modes and interactions of ligands with their protein targets. For this compound, docking studies would be instrumental in predicting its binding affinity and orientation within the active site of various receptors. Based on studies of similar 1,4-diazepane derivatives, potential targets could include G-protein coupled receptors, ion channels, and enzymes.
For instance, research on related diazepane-based compounds as sigma receptor (σR) ligands has demonstrated the utility of molecular dynamics in confirming strong interactions within the receptor's active site. nih.gov These studies often reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov In the case of this compound, the dibenzyl groups would likely engage in hydrophobic interactions, while the hydroxyl and diazepane nitrogens could form critical hydrogen bonds.
Docking studies on 1,4-benzodiazepine derivatives with the GABAA receptor have elucidated specific binding orientations, highlighting the importance of steric and electronic factors for activity. researchgate.net These studies provide a template for how this compound might be docked into various receptor models to predict its biological activity.
Table 1: Predicted Intermolecular Interactions from Docking Studies
| Interaction Type | Potential Interacting Groups on this compound |
| Hydrogen Bonding | Hydroxyl group, Diazepane nitrogen atoms |
| Hydrophobic | Benzyl groups |
| Van der Waals | Entire scaffold |
Structure-Activity Relationship (SAR) Derivation through Computational Modeling
The structure-activity relationship (SAR) delineates how the chemical structure of a compound influences its biological activity. Computational modeling plays a pivotal role in elucidating these relationships, guiding the design of more potent and selective molecules.
Computational Exploration of Scaffold Modifications
For the this compound scaffold, computational methods can systematically explore the impact of various modifications. For example, altering the substituents on the benzyl rings could modulate lipophilicity and electronic properties, thereby affecting binding affinity and pharmacokinetic profiles. SAR studies on 1,4-benzodiazepines have shown that substituents on the fused benzene (B151609) ring are crucial for potency. nih.gov
Similarly, modifications to the diazepane ring, such as changes in ring conformation or the introduction of additional functional groups, can be modeled to predict their effect on biological activity. The flexibility of the diazepine (B8756704) ring is a key determinant of its binding capabilities. jmaterenvironsci.com Computational techniques like conformational analysis can predict the preferred geometries of different derivatives.
Pharmacophore Modeling for Chemical Space Exploration
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound would likely include hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.
This model can then be used to screen large chemical databases for novel compounds that possess a similar arrangement of features, thereby expanding the chemical space for potential drug candidates. The development of pharmacophore models is a well-established strategy in drug discovery for identifying new scaffolds. mdpi.comroyalsocietypublishing.org
Table 2: Key Pharmacophoric Features
| Feature | Corresponding Moiety |
| Hydrogen Bond Donor | Hydroxyl group, N-H in diazepane ring |
| Hydrogen Bond Acceptor | Nitrogen atoms in diazepane ring, Hydroxyl oxygen |
| Aromatic Ring | Benzyl groups |
| Hydrophobic Group | Benzyl groups, Diazepane ring scaffold |
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.
Transition State Analysis of Synthetic Pathways
The synthesis of this compound likely involves steps such as N-alkylation and reduction. Computational methods, particularly Density Functional Theory (DFT), can be employed to model the transition states of these reactions. For example, in the N-alkylation of a diazepine precursor with benzyl bromide, a transition state analysis would reveal the geometry and energy of the highest point on the reaction coordinate, providing insights into the reaction's feasibility and kinetics. A computational study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole demonstrated the utility of DFT in confirming the structures of the resulting regioisomers. ijasrm.com
A recent study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines utilized computational methods to evaluate the underlying reaction mechanism of reductive amination. nih.gov This approach could be directly applied to understand the formation of the dibenzyl substitutions in the target molecule.
Energetic Profiles of Key Synthetic Steps
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of the synthetic pathway can be constructed. This profile helps in understanding the thermodynamics and kinetics of each step. For instance, the reductive amination process to introduce the benzyl groups can be computationally modeled to determine the reaction's energy landscape. nih.gov
DFT calculations on benzodiazepine (B76468) derivatives have been used to study their geometries and electronic properties, which are fundamental to understanding their reactivity. jmaterenvironsci.com Such calculations for the synthesis of this compound would help in optimizing reaction conditions and potentially identifying alternative, more efficient synthetic routes. A study on the condensation reaction to form a novel benzodiazepine derivative included a detailed energy profile, identifying intermediates and transition states. nih.gov
Table 3: Computationally Investigated Synthetic Steps
| Reaction Step | Computational Method | Key Findings |
| N-alkylation | DFT | Transition state geometry, Activation energy |
| Reductive Amination | DFT | Reaction pathway, Energetic profile |
Chemical Reactivity and Derivatization Strategies for the 1,4 Dibenzyl 1,4 Diazepan 5 Yl Methanol Scaffold
Reactions at the Primary Alcohol Moiety
The primary alcohol group in (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol is a versatile handle for a variety of functional group interconversions. These include oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation conditions are required to favor the formation of the aldehyde, (1,4-dibenzyl-1,4-diazepane-5-carbaldehyde). Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. beilstein-journals.org Over-oxidation to the carboxylic acid can be a competing reaction, particularly with stronger oxidizing agents.
To achieve the corresponding carboxylic acid, (1,4-dibenzyl-1,4-diazepane-5-carboxylic acid), stronger oxidizing agents are typically used. nih.govrsc.orgresearchgate.net Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO2) can be effective. The presence of the tertiary amine functionalities in the diazepane ring may require careful selection of pH and reaction conditions to avoid side reactions.
Table 1: Plausible Oxidation Reactions of this compound
| Product | Reagent(s) | Typical Conditions |
| (1,4-Dibenzyl-1,4-diazepane-5-carbaldehyde) | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Anhydrous dichloromethane (B109758), room temperature |
| (1,4-Dibenzyl-1,4-diazepane-5-carboxylic acid) | Potassium permanganate (KMnO4) or Jones Reagent | Basic or acidic aqueous solution, heating may be required |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. iiste.orgresearchgate.net Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though the presence of the basic nitrogen atoms may necessitate the use of a large excess of the acid or a non-protic acid catalyst. More commonly, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) provides a high-yielding route to the desired ester. iiste.org
Etherification of the primary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols under specific conditions can also lead to ether formation, though these methods may be less controlled.
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
To enable nucleophilic substitution at the hydroxymethyl carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or triflic anhydride in the presence of a base like pyridine or triethylamine would yield the corresponding activated intermediate.
Once the leaving group is installed, a wide variety of nucleophiles can be introduced via an SN2 reaction. This allows for the synthesis of a diverse range of derivatives, including azides, cyanides, halides, and thiols, by reacting the sulfonate ester with the appropriate nucleophilic reagent (e.g., sodium azide, potassium cyanide, lithium halides, or sodium thiolate).
Formation of Activated Esters and Ethers for Coupling Reactions
The primary alcohol can be converted into activated esters that are suitable for subsequent coupling reactions, such as amide bond formation. For instance, reaction with N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents in the presence of a carboxylic acid would form an active ester intermediate that can then react with an amine to form an amide.
Similarly, the formation of activated ethers, such as p-nitrophenyl ethers, can facilitate subsequent nucleophilic aromatic substitution reactions. These strategies expand the synthetic utility of the scaffold for creating more complex molecules.
Reactivity of the Tertiary Amine Nitrogen Atoms
The two tertiary amine nitrogens within the 1,4-diazepane ring are nucleophilic and can participate in reactions such as alkylation and acylation. The presence of two such centers allows for the possibility of mono- or di-functionalization, depending on the stoichiometry and reaction conditions.
Alkylation and Acylation Reactions
The tertiary amine nitrogens can be alkylated by treatment with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. nih.gov Depending on the amount of alkylating agent used, either one or both nitrogen atoms can be quaternized. This modification introduces a positive charge and can significantly alter the physical and biological properties of the molecule.
Acylation of the tertiary amine nitrogens is also a possibility, though generally less facile than alkylation. Reaction with highly reactive acylating agents, such as acyl chlorides or anhydrides, under forcing conditions might lead to the formation of acylammonium ions. These intermediates can then undergo further reactions. It is important to note that the N-benzyl groups already present on the diazepane ring may influence the accessibility and reactivity of the nitrogen atoms. mdpi.com
Table 2: Plausible Reactions at the Tertiary Amine Nitrogens
| Reaction Type | Reagent(s) | Product Type |
| Alkylation | Alkyl halide (e.g., methyl iodide) | Quaternary ammonium salt |
| Acylation | Acyl chloride (e.g., acetyl chloride) | Acylammonium ion |
Salt Formation and Quaternization
The tertiary amine nitrogens within the 1,4-diazepane ring are basic and readily undergo reactions with acids to form salts. This property is often exploited for purification and to enhance the aqueous solubility of the compound. The general reaction involves the protonation of one or both nitrogen atoms by a protic acid, such as hydrochloric acid or sulfuric acid, to yield the corresponding ammonium salts.
Furthermore, the nucleophilic nature of the tertiary amines allows for quaternization reactions with alkylating agents. This process involves the reaction of the diazepane nitrogen with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium salt. The rate and extent of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. In the case of this compound, both nitrogen atoms are available for quaternization, potentially leading to mono- or di-quaternary ammonium salts. The presence of the bulky benzyl groups may sterically hinder the approach of the alkylating agent, influencing the regioselectivity of the reaction.
| Reagent | Product | Reaction Type | Reference |
| Hydrochloric Acid | This compound hydrochloride | Salt Formation | General Knowledge |
| Methyl Iodide | 1,4-Dibenzyl-1-methyl-5-(hydroxymethyl)-1,4-diazepanium iodide | Mono-quaternization | General Knowledge |
| Benzyl Bromide | 1,1,4-Tribenzyl-5-(hydroxymethyl)-1,4-diazepanium bromide | Mono-quaternization | General Knowledge |
N-Oxidation Chemistry
The tertiary amine centers of the this compound scaffold are susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. The reaction results in the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom.
Given the presence of two tertiary nitrogen atoms in the diazepine (B8756704) ring, mono- or di-N-oxide formation is possible. The regioselectivity of N-oxidation can be influenced by steric and electronic factors. The N-oxide functionality can significantly alter the physicochemical properties of the parent molecule, including its polarity and basicity. Furthermore, N-oxides can serve as intermediates in subsequent chemical transformations.
| Oxidizing Agent | Product | Reaction Type | Reference |
| Hydrogen Peroxide | (1,4-Dibenzyl-4-oxido-1,4-diazepan-5-yl)methanol | Mono-N-oxidation | General Knowledge |
| m-Chloroperoxybenzoic acid (m-CPBA) | (1,4-Dibenzyl-1,4-dioxido-1,4-diazepan-5-yl)methanol | Di-N-oxidation | General Knowledge |
Transformations Involving the Diazepane Ring System
Functionalization of Ring Carbon Atoms (e.g., at C-2, C-3, C-6, C-7)
Direct functionalization of the carbon atoms within the 1,4-diazepane ring of this compound presents a synthetic challenge due to the generally unreactive nature of C-H bonds. However, modern synthetic methodologies, such as transition metal-catalyzed C-H activation, can provide pathways for such transformations. For instance, palladium- or rhodium-catalyzed reactions could potentially be employed to introduce new functional groups at positions C-2, C-3, C-6, or C-7. acs.orgresearchgate.netacs.org The directing ability of the nitrogen atoms or the hydroxyl group could influence the regioselectivity of these reactions.
Alternatively, a strategy involving the synthesis of diazepane precursors with pre-installed functional groups at these positions can be employed. Subsequent cyclization would then yield the desired substituted diazepane ring.
Ring Expansion or Contraction Reactions
The seven-membered diazepane ring can theoretically undergo ring expansion or contraction reactions, although such transformations are not commonly reported for this specific scaffold. Ring expansion could potentially be achieved through reactions that involve the insertion of a carbon atom into the ring, for example, via a diazomethane-mediated reaction with a carbonyl precursor.
Stereoselective Transformations of the Diazepane Core
The diazepane ring of this compound is conformationally flexible. The introduction of substituents on the ring can create stereocenters, leading to the possibility of diastereomers and enantiomers. Stereoselective synthesis of substituted 1,4-diazepanes can be achieved by employing chiral starting materials or by using chiral catalysts in the synthetic route. For instance, the diastereoselective synthesis of 3-carboxamide-1,4-benzodiazepin-5-ones has been achieved with a reversal of diastereoselectivity depending on the cyclization methodology. nih.gov While not directly applicable to the target molecule, this highlights the potential for controlling stereochemistry in related diazepine systems. The conformational preferences of the diazepane ring will play a crucial role in directing the stereochemical outcome of reactions.
Palladium-Catalyzed Cross-Coupling Reactions on Benzyl Moieties
The benzyl groups attached to the nitrogen atoms of the diazepane ring offer opportunities for derivatization through palladium-catalyzed cross-coupling reactions. The benzylic C-H bonds can be activated and functionalized, or the entire benzyl group could potentially be cleaved and replaced.
More commonly, the aryl rings of the benzyl groups can be functionalized. If the benzyl groups are substituted with halides (e.g., bromo or iodo), they can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Furthermore, palladium-catalyzed C-H arylation of the benzyl groups is a potential route for derivatization. This would involve the direct coupling of an aryl halide with a C-H bond on the phenyl ring of the benzyl group, typically directed by one of the nitrogen atoms of the diazepane ring. nih.gov
| Reaction Type | Coupling Partner | Catalyst System | Product Feature | Reference |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Biaryl structure | General Knowledge |
| Heck Coupling | Alkene | Pd catalyst, base | Styrenyl moiety | General Knowledge |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Phenylalkynyl group | General Knowledge |
| C-H Arylation | Aryl halide | Pd catalyst, ligand | Arylated benzyl group | nih.gov |
Advanced Applications and Future Directions of 1,4 Dibenzyl 1,4 Diazepan 5 Yl Methanol in Chemical Research
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The structure of (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol, featuring a seven-membered diazepane ring with bulky benzyl (B1604629) protecting groups and a reactive hydroxylmethyl substituent, makes it a promising candidate as a versatile intermediate in organic synthesis.
Building Block for Complex Polycyclic Systems
The diazepine (B8756704) nucleus is a common feature in a variety of biologically active compounds and complex molecular architectures. The functional groups present in this compound offer multiple points for elaboration into more complex polycyclic systems. For instance, the hydroxyl group can be readily converted into a leaving group for subsequent nucleophilic substitution or oxidized to an aldehyde or carboxylic acid, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the diazepane ring itself can participate in various cyclization reactions. For example, intramolecular reactions involving the ring nitrogens and substituents at other positions can lead to the formation of fused or bridged bicyclic and polycyclic frameworks. The benzyl groups on the nitrogen atoms, while serving as protecting groups, can also influence the stereochemical outcome of reactions and can be removed under specific conditions to allow for further functionalization of the nitrogen atoms. The synthesis of spiro[4.6]-(di)benzo[b,e] rsc.orgnih.govdiazepine indenes through Rh(III)-catalyzed C–H activation/spiroannulation of dibenzodiazepines highlights the potential for complex constructions from such scaffolds. acs.org
A hypothetical reaction pathway illustrating the potential of this compound as a building block is presented below:
| Starting Material | Reagents and Conditions | Intermediate Product | Potential Polycyclic System |
| This compound | 1. Swern Oxidation; 2. Wittig Reaction | 1,4-Dibenzyl-5-(alkenyl)-1,4-diazepane | Fused heterocyclic systems via intramolecular cyclization |
| This compound | 1. Tosylation; 2. Intramolecular N-alkylation | Bridged diazepane derivative | Polycyclic alkaloids mimics |
Precursor for Scaffold Diverse Library Synthesis
The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain core structures, like the benzodiazepine (B76468) scaffold, are known to bind to multiple biological targets. nih.gov The 1,4-diazepane core of this compound can serve as a foundational scaffold for the synthesis of diverse compound libraries.
By systematically varying the substituents at different positions of the diazepane ring, a large number of analogs can be generated. The hydroxylmethyl group at the 5-position is a key handle for introducing diversity. For example, it can be esterified or etherified with a wide range of building blocks. Additionally, debenzylation of the nitrogen atoms would open up further avenues for diversification through N-acylation, N-alkylation, or N-arylation reactions. This approach allows for the creation of a library of compounds with diverse physicochemical properties, which can then be screened for various biological activities.
Ligand Design in Coordination Chemistry
The presence of two nitrogen atoms in the diazepane ring and the oxygen atom of the hydroxylmethyl group in this compound make it an attractive candidate for the design of novel ligands in coordination chemistry.
Development of Chelating Agents Based on the Diazepane Core
Chelating agents are molecules that can form multiple bonds with a single metal ion, and they have widespread applications, including in medicine for chelation therapy and as contrast agents in medical imaging. drugs.com The 1,4-diazepane framework has been explored for the development of chelating agents. For example, the 6-amino-6-methyl-1,4-diazepine framework has been used to create tri- and tetradentate monoanionic ligand derivatives. rsc.org
This compound could be modified to enhance its chelating properties. For instance, the hydroxyl group could be further functionalized with carboxylic acid or phosphonic acid groups to create a multidentate ligand capable of strongly binding to various metal ions. The diazepine ring provides a pre-organized conformation that can favor the chelation of specific metal ions.
| Potential Chelating Agent Derivative | Modification from Parent Compound | Potential Metal Ion Targets |
| (1,4-Dibenzyl-1,4-diazepan-5-yl)methan-oic acid | Oxidation of the hydroxyl group | Lanthanides, Transition metals |
| N,N'-bis(carboxymethyl)-(1,4-diazepan-5-yl)methanol | Debenzylation and N-alkylation with bromoacetic acid | Gadolinium(III) for MRI contrast agents |
Exploration as Ligands for Metal Catalysts
The development of new ligands is crucial for advancing the field of metal-catalyzed reactions. The 1,4-diazepine framework has been shown to be a versatile and readily accessible ligand moiety for organometallic chemistry, including for rare-earth metal alkyl catalysts used in olefin polymerization. rsc.org Benzodiazepine derivatives have also been utilized as versatile ligands for the preparation of metal complexes, including palladacycles via C-H activation. nih.gov
This compound, or its derivatives, could serve as ligands for a variety of metal catalysts. The two nitrogen atoms can coordinate to a metal center, and the substituent at the 5-position can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. The chirality of substituted diazepanes can also be exploited for asymmetric catalysis.
Scaffold Engineering for Chemical Probe Development
Chemical probes are small molecules used to study biological processes. The diazepine scaffold is considered a privileged structure in drug design and has been successfully employed in the development of inhibitors for various biological targets, including bromodomains. nih.gov The unique seven-membered ring geometry of diazepines allows them to fit into binding sites and provides a stable framework for the addition of functional groups to achieve selective interactions with target proteins. nih.gov
This compound provides a robust scaffold that can be engineered to create chemical probes. The hydroxylmethyl group can be used as a point of attachment for reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core structure's binding properties. The benzyl groups can be replaced with other substituents to modulate the compound's solubility, cell permeability, and target affinity. The development of pyrimido-diazepine scaffolds as receptor tyrosine kinase inhibitors demonstrates the potential of this scaffold in targeted therapeutic design. nih.gov
Design of Molecules for Molecular Recognition Studies
The 1,4-diazepane core, with its seven-membered ring, provides a three-dimensional architecture that can be strategically functionalized to create specific binding pockets for molecular recognition. The dibenzyl groups in this compound offer steric bulk and potential for π-π stacking interactions, while the hydroxyl group can participate in hydrogen bonding. These features make it an attractive scaffold for the design of synthetic receptors.
Table 1: Potential Molecular Recognition Applications
| Target Molecule/Ion | Potential Interaction Mechanism | Rationale for this compound Scaffold |
|---|---|---|
| Anions (e.g., Cl⁻, Br⁻) | Hydrogen bonding from a protonated diazepane ring | The nitrogen atoms of the diazepane ring can be protonated to create a positively charged cavity suitable for anion binding. |
| Cations (e.g., metal ions) | Coordination with nitrogen and oxygen atoms | The two nitrogen atoms and the oxygen of the methanol (B129727) group can act as a tridentate ligand for various metal ions. |
Future research could involve modifying the benzyl groups or the methanol moiety to fine-tune the binding affinity and selectivity for specific guest molecules. The inherent chirality of the 5-substituted 1,4-diazepane ring also presents opportunities for the development of chiral selectors for enantioselective recognition.
Development of Fluorescent or Spin-Labeled Analogues
To study biological processes and for various analytical applications, it is often necessary to attach a reporter group, such as a fluorophore or a spin label, to a molecule of interest. The hydroxyl group of this compound serves as a convenient handle for the covalent attachment of such probes.
The synthesis of fluorescent analogues could be achieved by reacting the hydroxyl group with a variety of fluorescent dyes that have a reactive functional group (e.g., isocyanate, carboxylic acid). Similarly, spin-labeled analogues could be prepared by introducing a nitroxide radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), via an ether or ester linkage. These labeled derivatives could then be used in techniques like fluorescence microscopy or electron paramagnetic resonance (EPR) spectroscopy to probe their interactions and localization in complex environments.
Potential in Materials Science Precursors
The bifunctional nature of this compound, possessing two secondary amine groups and a primary alcohol, makes it a valuable building block for the synthesis of advanced materials.
Components for Polymeric Materials
The diamine and hydroxyl functionalities allow this compound to act as a monomer in polymerization reactions. For instance, it can be used in condensation polymerization with dicarboxylic acids or diisocyanates to form polyamides or polyurethanes, respectively. The incorporation of the bulky dibenzyl-diazepane unit into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical strength.
Table 2: Potential Polymer Architectures
| Polymer Type | Co-monomer | Potential Properties |
|---|---|---|
| Polyamide | Diacyl chloride | Enhanced thermal stability, altered solubility |
| Polyurethane | Diisocyanate | Increased rigidity and potential for self-assembly |
Scaffolds for Supramolecular Assemblies
The ability of the 1,4-diazepane ring to coordinate with metal ions can be exploited to construct well-defined supramolecular structures. By reacting this compound with suitable metal salts, it is possible to form coordination polymers or discrete metallosupramolecular cages. The benzyl groups can further direct the self-assembly process through non-covalent interactions, leading to complex and functional architectures. Such assemblies have potential applications in catalysis, gas storage, and as molecular sensors.
Emerging Research Avenues and Interdisciplinary Applications
One of the most promising and concrete applications of this compound is its use as a key intermediate in the synthesis of novel therapeutic agents. A recent patent has disclosed its role in the preparation of metallo-β-lactamase inhibitors. Metallo-β-lactamases are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The development of inhibitors for these enzymes is a critical area of research in the fight against antibiotic resistance.
The synthesis of these inhibitors involves the chemical modification of the hydroxyl group of this compound, highlighting the compound's utility as a versatile building block in medicinal chemistry. This discovery opens up new avenues for the exploration of other derivatives of this scaffold as potential inhibitors for a range of other enzymes, leveraging the structural and conformational properties of the 1,4-diazepane ring.
Q & A
Q. What are the recommended synthetic pathways for (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol, and what experimental conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, diazepan derivatives can be synthesized via acid-catalyzed condensation of precursors in ethanol or methanol. A key step includes refluxing intermediates with concentrated HCl to precipitate the product, followed by recrystallization from ethanol for purification . Optimizing stoichiometry (e.g., molar ratios of reactants like benzaldehyde) and reaction time (e.g., 6 hours for coupling reactions) improves yield. Monitoring purity via TLC or HPLC is critical during intermediate steps .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms the benzyl and diazepan ring structure. FT-IR identifies functional groups (e.g., hydroxyl, C-N stretches).
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. GC-MS can detect volatile byproducts.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Methanol is often used as a solvent in sample preparation due to its polarity and compatibility with UV detection .
Q. What are the critical considerations in selecting solvent systems for recrystallization and purification of this diazepan methanol derivative?
- Methodological Answer : Solvent polarity and solubility parameters must align with the compound’s hydrophobicity. Ethanol and methanol are preferred for recrystallization due to their intermediate polarity, which balances solubility at high temperatures and low solubility at room temperature. For example, ethanol recrystallization of diazepan derivatives achieves >93% purity by removing hydrophilic impurities . Pre-treatment with ether washes can eliminate residual acids .
Advanced Research Questions
Q. How can crystallographic data from SHELX programs be utilized to resolve structural ambiguities in diazepan derivatives?
- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. Key steps include:
- Data Collection : Measure intensity data with a CCD detector.
- Structure Solution : Use SHELXD for phase determination via direct methods.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks.
For diazepan derivatives, hydrogen bonding (e.g., N–H···O interactions) and ring puckering (Cremer-Pople parameters) are analyzed to resolve conformational ambiguities .
Q. What strategies are effective in analyzing contradictory results between computational modeling and experimental data for this compound's receptor interactions?
- Methodological Answer :
- Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC).
- Error Analysis : Compare force field parameters (e.g., AMBER vs. CHARMM) to identify discrepancies in ligand-receptor interactions.
- Statistical Testing : Apply Fisher’s exact test or Bayesian analysis to quantify confidence in conflicting data.
Frameworks for reconciling contradictions, such as iterative hypothesis testing, are emphasized in qualitative research methodologies .
Q. How can hydrogen bonding patterns and graph set analysis improve understanding of the compound's solid-state behavior?
- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., chains, rings) in crystal lattices. For diazepan derivatives:
Q. What methodologies are recommended for investigating pseudorotational dynamics in the seven-membered diazepan ring using Cremer-Pople parameters?
- Methodological Answer : Cremer-Pople puckering coordinates () quantify out-of-plane displacements in the diazepan ring. Steps include:
- Coordinate Extraction : Derive atomic positions from crystallographic data (e.g., CIF files).
- Calculation : Use software like ORTEP-3 to compute (amplitude) and (phase angle).
- Comparison : Benchmark against known pseudorotation barriers in similar heterocycles.
This approach distinguishes chair-like vs. boat-like conformations and their thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
